Cas no 2097985-73-2 ((1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine)

(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
- AKOS026724034
- F2198-5113
- 2097985-73-2
- [1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanamine
- starbld0028360
- 1H-Pyrazole-4-methanamine, 1-(2-fluoroethyl)-3-(trifluoromethyl)-
-
- インチ: 1S/C7H9F4N3/c8-1-2-14-4-5(3-12)6(13-14)7(9,10)11/h4H,1-3,12H2
- InChIKey: SDWBCGBNOYDWJS-UHFFFAOYSA-N
- SMILES: FC(C1C(CN)=CN(CCF)N=1)(F)F
計算された属性
- 精确分子量: 211.07325995g/mol
- 同位素质量: 211.07325995g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 43.8Ų
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Predicted)
- Boiling Point: 248.0±40.0 °C(Predicted)
- 酸度系数(pKa): 7.99±0.29(Predicted)
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F119546-1g |
(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1h-pyrazol-4-yl)methanamine |
2097985-73-2 | 1g |
$ 660.00 | 2022-06-05 | ||
Life Chemicals | F2198-5113-0.5g |
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine |
2097985-73-2 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
TRC | F119546-100mg |
(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1h-pyrazol-4-yl)methanamine |
2097985-73-2 | 100mg |
$ 115.00 | 2022-06-05 | ||
TRC | F119546-500mg |
(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1h-pyrazol-4-yl)methanamine |
2097985-73-2 | 500mg |
$ 435.00 | 2022-06-05 | ||
Life Chemicals | F2198-5113-5g |
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine |
2097985-73-2 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F2198-5113-0.25g |
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine |
2097985-73-2 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F2198-5113-2.5g |
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine |
2097985-73-2 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F2198-5113-10g |
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine |
2097985-73-2 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
Life Chemicals | F2198-5113-1g |
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine |
2097985-73-2 | 95%+ | 1g |
$466.0 | 2023-09-06 |
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine 関連文献
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamineに関する追加情報
The Synthesis and Applications of (1-(2-Fluoroethyl)-3-(Trifluoromethyl)-1H-Pyrazol-4-yl)Methanamine
The compound (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine, with the CAS number 2097985-73-2, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a pyrazole ring substituted with a trifluoromethyl group at position 3 and a 2-fluoroethyl group at position 1, with a methanamine substituent at position 4. These substituents contribute to its unique chemical properties and reactivity.
The synthesis of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves a series of carefully designed reactions that highlight the versatility of pyrazole chemistry. Recent studies have demonstrated that the synthesis can be optimized using microwave-assisted methods, which significantly reduce reaction times while maintaining high yields. The key steps typically include the formation of the pyrazole ring through condensation reactions, followed by selective substitution to introduce the trifluoromethyl and 2-fluoroethyl groups. The final step involves the introduction of the methanamine group, which can be achieved through nucleophilic substitution or reductive amination techniques.
One of the most promising aspects of this compound is its potential as a building block in medicinal chemistry. Pyrazole derivatives are well-known for their ability to modulate various biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs). Recent research has shown that (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine exhibits potent inhibitory activity against certain enzyme targets, making it a valuable candidate for drug development. For instance, studies published in 2023 have highlighted its potential as an inhibitor of histone deacetylases (HDACs), which are implicated in various cancers and inflammatory diseases.
In addition to its pharmacological applications, this compound has also found utility in materials science. The presence of electron-withdrawing groups such as the trifluoromethyl group imparts unique electronic properties to the molecule, making it suitable for use in organic electronics. Recent advancements have explored its role as a component in organic light-emitting diodes (OLEDs), where it contributes to enhanced charge transport properties. These findings underscore the versatility of this compound across multiple disciplines.
The study of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine has also led to new insights into its stereochemical behavior. Researchers have investigated the influence of steric and electronic factors on its conformational flexibility, which is crucial for understanding its interactions with biological targets. These studies have been facilitated by advanced computational techniques such as molecular dynamics simulations and density functional theory (DFT) calculations, providing a deeper understanding of its molecular interactions.
From an environmental perspective, there is growing interest in understanding the fate and toxicity of this compound. Recent eco-toxicological studies have assessed its potential impact on aquatic ecosystems, with findings indicating that it exhibits low acute toxicity but may accumulate in certain organisms under prolonged exposure. These results highlight the importance of responsible use and disposal practices when handling such compounds.
In conclusion, (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine stands as a remarkable example of how synthetic chemistry can yield molecules with multifaceted applications. Its structural features, synthetic accessibility, and biological activity make it a valuable asset in both academic research and industrial development. As research continues to uncover new aspects of its properties and applications, this compound is poised to play an increasingly important role in advancing science and technology.
2097985-73-2 ((1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine) Related Products
- 35693-99-3(2,2',5,5'-Tetrachlorobiphenyl)
- 2034471-72-0(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide)
- 1868986-50-8((1S,3R,6S)-4-oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid)
- 58924-66-6((furan-2-ylmethyl)(2-methylpropyl)amine)
- 26323-62-6(3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine)
- 1425544-56-4(2-(9H-Carbazol-9-yl)phenol)
- 2172366-36-6(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-2,2-dimethylpropanoic acid)
- 2248380-86-9(4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid)
- 1105190-76-8(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine)
- 1806810-98-9(Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-acetate)




